Diethyl(2-hydroxyethyl)sulfanium nitrite

Description

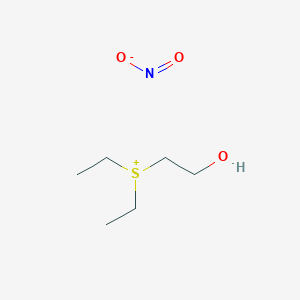

Diethyl(2-hydroxyethyl)sulfanium nitrite is a sulfonium salt comprising a positively charged sulfur atom bonded to two ethyl groups, a 2-hydroxyethyl group, and a nitrite (NO₂⁻) counterion. Sulfonium salts are known for their applications in organic synthesis, catalysis, and ionic liquids, but the nitrite counterion in this compound introduces distinct redox and coordination properties .

Properties

CAS No. |

61354-62-9 |

|---|---|

Molecular Formula |

C6H15NO3S |

Molecular Weight |

181.26 g/mol |

IUPAC Name |

diethyl(2-hydroxyethyl)sulfanium;nitrite |

InChI |

InChI=1S/C6H15OS.HNO2/c1-3-8(4-2)6-5-7;2-1-3/h7H,3-6H2,1-2H3;(H,2,3)/q+1;/p-1 |

InChI Key |

JJKPSIIYJUXQTL-UHFFFAOYSA-M |

Canonical SMILES |

CC[S+](CC)CCO.N(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl(2-hydroxyethyl)sulfanium nitrite typically involves the reaction of a thioether with an alkyl halide. For example, the reaction of diethyl sulfide with 2-chloroethanol in the presence of a nitrite source can yield this compound. The reaction conditions often include the use of a polar solvent and a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes as described above. The process typically includes steps such as purification and crystallization to obtain the compound in a pure form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Diethyl(2-hydroxyethyl)sulfanium nitrite can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonium ion to a thioether.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrite group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures and solvents to optimize the reaction yield .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted sulfonium compounds .

Scientific Research Applications

Diethyl(2-hydroxyethyl)sulfanium nitrite has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

Biology: The compound can be used in studies involving sulfur metabolism and the role of sulfonium ions in biological systems.

Medicine: Research into the potential therapeutic applications of sulfonium compounds, including their use as antimicrobial agents.

Mechanism of Action

The mechanism of action of diethyl(2-hydroxyethyl)sulfanium nitrite involves its interaction with molecular targets through its sulfonium ion. The positively charged sulfur atom can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound can also participate in redox reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Diethyl(2-hydroxyethyl)amine

Structural Differences :

- Core Atom: Diethyl(2-hydroxyethyl)sulfanium nitrite features a sulfur atom in a +1 oxidation state, whereas Diethyl(2-hydroxyethyl)amine (C₆H₁₅NO) is a neutral tertiary amine with nitrogen as the central atom .

- Charge : The sulfanium ion carries a positive charge balanced by nitrite, while the amine is neutral unless protonated.

Sodium Nitrite (NaNO₂)

Functional Differences :

- Cation Type: Sodium nitrite is an inorganic salt with a Na⁺ cation, while the sulfanium nitrite features an organic cation.

- Solubility and Reactivity: Sodium nitrite is highly water-soluble and widely used in food preservation and organic synthesis. The sulfanium nitrite’s organic cation may reduce water solubility but enhance compatibility with nonpolar solvents.

Toxicity :

- Sodium nitrite is associated with methemoglobinemia and carcinogenic N-nitrosamine formation under acidic conditions . The sulfanium nitrite’s stability could mitigate nitrosamine generation, though direct evidence is lacking.

Triazeno-Benzene Sulfonamides

Structural and Functional Contrast :

- Triazeno compounds (e.g., 4-(piperazine-1-yldiazenyl)benzenesulfonamides) incorporate diazenyl (-N=N-) groups synthesized via nitrite-mediated diazotization .

- While these compounds exhibit antitumor activity, this compound’s sulfonium core and nitrite counterion may confer distinct biological interactions, such as altered redox signaling or enzyme inhibition .

Physicochemical and Toxicological Profiles

Physical Properties

- Solubility : Sulfonium salts generally exhibit moderate water solubility, influenced by the hydroxyethyl group. This contrasts with sodium nitrite’s high solubility and Diethyl(2-hydroxyethyl)amine’s miscibility in organic solvents .

- Stability: Nitrite-containing compounds are sensitive to heat and light. The sulfanium nitrite’s organic cation may enhance stability compared to inorganic nitrites.

Toxicity Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.